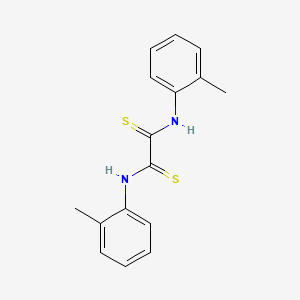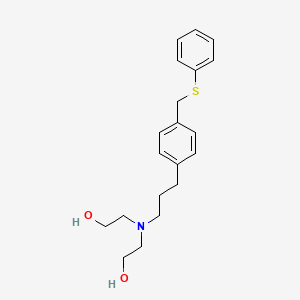![molecular formula C6H8B B12541437 7-Borabicyclo[2.2.1]hept-2-ene CAS No. 143172-45-6](/img/structure/B12541437.png)
7-Borabicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Borabicyclo[2.2.1]hept-2-ene is a boron-containing bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is known for its reactivity and utility in various chemical reactions, particularly in the field of organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-Borabicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the reaction of norbornene with borane (BH3) in the presence of a catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and results in the formation of the desired boron-containing bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Borabicyclo[2.2.1]hept-2-ene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The boron atom can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
7-Borabicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions to form organoboranes, which are valuable intermediates in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including as enzyme inhibitors or in drug design.
Medicine: Research is ongoing into the use of boron-containing compounds in cancer therapy, particularly in boron neutron capture therapy (BNCT).
Industry: It is used in the production of polymers and other materials with unique properties due to the presence of boron.
Mécanisme D'action
The mechanism of action of 7-Borabicyclo[2.2.1]hept-2-ene in chemical reactions typically involves the formation of a boron-carbon bond. This bond formation is facilitated by the electron-deficient nature of the boron atom, which allows it to act as a Lewis acid and accept electron pairs from other molecules. This reactivity is exploited in various synthetic applications, such as hydroboration, where the compound adds across double bonds to form organoboranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A similar bicyclic compound without the boron atom.
7-Oxabicyclo[2.2.1]hept-2-ene: A bicyclic compound with an oxygen atom instead of boron.
Bicyclo[2.2.1]heptane: A saturated version of the bicyclic structure.
Uniqueness
7-Borabicyclo[2.2.1]hept-2-ene is unique due to the presence of the boron atom, which imparts distinct reactivity and properties compared to its analogs. The boron atom allows for unique interactions and reactions that are not possible with the carbon or oxygen analogs, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
143172-45-6 |
|---|---|
Formule moléculaire |
C6H8B |
Poids moléculaire |
90.94 g/mol |
InChI |
InChI=1S/C6H8B/c1-2-6-4-3-5(1)7-6/h1-2,5-6H,3-4H2 |
Clé InChI |
XENVCQCOZBRLOK-UHFFFAOYSA-N |
SMILES canonique |
[B]1C2CCC1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B12541356.png)
![Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate](/img/structure/B12541358.png)
![Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B12541360.png)

![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole)](/img/structure/B12541389.png)


![5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one](/img/structure/B12541415.png)






